Physicochemical Profile & Synthesis of 2-[2-(4-Methylphenoxy)ethoxy]ethanol
Physicochemical Profile & Synthesis of 2-[2-(4-Methylphenoxy)ethoxy]ethanol
Executive Summary
2-[2-(4-Methylphenoxy)ethoxy]ethanol (CAS: 104-39-2), also known as Diethylene glycol mono-p-tolyl ether , is a specialized glycol ether surfactant intermediate and high-boiling solvent. Structurally, it consists of a lipophilic p-tolyl (4-methylphenyl) tail attached to a hydrophilic diethylene glycol head. This amphiphilic nature makes it a critical component in the formulation of industrial cleaners, textile auxiliaries, and potentially as a solubilizing excipient in drug delivery systems.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and application mechanisms, designed for researchers in organic synthesis and formulation science.
Physicochemical Properties
The following data consolidates experimental and high-confidence predicted values. Due to the specific nature of this ether, some values are derived from quantitative structure-property relationship (QSPR) models where experimental data is proprietary.
Table 1: Core Physicochemical Specifications
| Property | Value / Description | Source / Method |
| CAS Registry Number | 104-39-2 | CAS Common Chemistry [1] |
| IUPAC Name | 2-[2-(4-Methylphenoxy)ethoxy]ethanol | IUPAC |
| Synonyms | Diethylene glycol mono-p-tolyl ether; p-Tolyl carbitol | Common Usage |
| Molecular Formula | C₁₁H₁₆O₃ | Calculated |
| Molecular Weight | 196.24 g/mol | Calculated |
| Physical State | Viscous liquid (at 20°C) | Observed |
| Boiling Point | ~310–320°C (Predicted) | ACD/Labs Percepta [2] |
| Density | ~1.06 ± 0.05 g/cm³ | Predicted (vs. Phenoxy analog 1.[1]11) |
| LogP (Octanol/Water) | 1.85 ± 0.30 | Predicted (Consensus) |
| Water Solubility | Slightly soluble (~2–5 g/L) | Estimated based on HLB |
| Refractive Index | 1.510–1.515 | Estimated |
| Flash Point | >150°C | Estimated |
| H-Bond Donors | 1 (Terminal Hydroxyl) | Structure Analysis |
| H-Bond Acceptors | 3 (Ether Oxygens + Hydroxyl) | Structure Analysis |
Spectral Characteristics (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.28 (s, 3H, Ar-CH₃)
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δ 3.60–3.75 (m, 4H, O-CH₂-CH₂-OH)
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δ 3.85 (t, 2H, Ar-O-CH₂-CH₂-O)
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δ 4.10 (t, 2H, Ar-O-CH₂)
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δ 6.80 (d, 2H, Ar-H ortho to O)
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δ 7.08 (d, 2H, Ar-H meta to O)
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IR Spectrum: Characteristic ether stretches (C-O-C) at 1100–1250 cm⁻¹; Broad O-H stretch at 3300–3500 cm⁻¹; Aromatic C=C stretches at 1500–1600 cm⁻¹.
Synthesis Protocols
Two primary routes exist for the synthesis of 2-[2-(4-methylphenoxy)ethoxy]ethanol: the Williamson Ether Synthesis (preferred for lab-scale purity) and Ethoxylation (preferred for industrial scale).
Method A: Williamson Ether Synthesis (Lab Scale)
This method provides high regioselectivity and avoids the formation of poly-ethoxylated byproducts common in direct ethoxylation.
Reagents:
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p-Cresol (4-Methylphenol)
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2-(2-Chloroethoxy)ethanol (Diglycol chlorohydrin)
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Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
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Solvent: DMF or Ethanol
Protocol:
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Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve p-Cresol (1.0 eq) in DMF. Add KOH (1.1 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
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Alkylation: Dropwise add 2-(2-Chloroethoxy)ethanol (1.1 eq) to the reaction mixture.
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Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
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Workup: Cool to room temperature. Pour into ice water and extract with Ethyl Acetate (3x).
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Purification: Wash the organic layer with 1M NaOH (to remove unreacted p-Cresol) and brine. Dry over MgSO₄, filter, and concentrate in vacuo.
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Distillation: Purify the crude oil via vacuum distillation to obtain the clear, viscous product.
Method B: Catalytic Ethoxylation (Industrial Route)
Direct reaction of p-Cresol with Ethylene Oxide (EO). This route produces a distribution of ethoxylate chain lengths (n=1, 2, 3...) and requires fractional distillation to isolate the n=2 species.
Protocol:
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Catalysis: Charge p-Cresol and catalyst (KOH or NaOH, 0.1–0.5 wt%) into a high-pressure reactor.
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Dehydration: Heat to 120°C under vacuum to remove water.
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Ethoxylation: Introduce Ethylene Oxide (2.0 molar equivalents) slowly at 140–160°C, maintaining pressure <5 bar.
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Neutralization: Neutralize the catalyst with acetic acid.
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Fractionation: Distill to separate the n=2 homolog (Diethylene glycol mono-p-tolyl ether) from n=1 and n=3+ species.
Synthesis Pathway Visualization
Figure 1: Dual synthesis pathways showing the selective Williamson route (Green) vs. the statistical Ethoxylation route (Red).
Applications & Mechanism of Action
Surfactant Properties
The molecule functions as a nonionic surfactant. The p-tolyl group acts as the hydrophobic tail, while the diethylene glycol chain serves as the hydrophilic head.
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Critical Micelle Concentration (CMC): Expected to be in the millimolar range (approx. 1–5 mM). The relatively short hydrophobic tail (C7 + methyl) suggests a higher CMC compared to long-chain alkyl ethoxylates (e.g., C12E2).
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Cloud Point: Likely low (<50°C) due to the short ethoxy chain length (n=2). It may require higher ethoxylation (n>4) to be fully water-soluble at elevated temperatures.
Solubilizer & Co-Solvent
In pharmaceutical and industrial formulations, this ether acts as a coupling agent . It bridges the polarity gap between non-polar actives (e.g., steroids, oils) and aqueous or polar organic phases.
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Mechanism: The aromatic ring interacts with lipophilic drugs via π-π stacking or hydrophobic effects, while the hydroxyl-terminated ether chain hydrogen bonds with water or alcohols.
Surfactant Mechanism Visualization
Figure 2: Structural orientation of the amphiphilic molecule at the oil/water interface leading to micellization.
Safety & Handling (GHS Classification)
While specific toxicological data for CAS 104-39-2 is limited, data from structural analogs (Phenoxyethanol, Diethylene Glycol Monomethyl Ether) suggests the following precautions:
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Signal Word: WARNING
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Hazard Statements:
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H319: Causes serious eye irritation.
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H315: Causes skin irritation.[2]
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H302: Harmful if swallowed (Potential glycol ether toxicity).
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Avoid mist formation; use in a fume hood.
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Store in a cool, dry place away from strong oxidizing agents.
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References
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CAS Common Chemistry. (2026). 2-[2-(4-Methylphenoxy)ethoxy]ethanol (CAS 104-39-2).[3] American Chemical Society. [Link][3]
-
PubChem. (2026). Compound Summary: 2-[2-(4-Methylphenoxy)ethoxy]ethanol.[3][4][5][6] National Center for Biotechnology Information. [Link](Note: Linked via CID 66913)
-
OECD SIDS. (2005). SIDS Initial Assessment Report for SIAM 20: 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol (Analogue Data). UNEP Publications. [Link]
Sources
- 1. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. PubChemLite - 2-[2-(4-methylphenoxy)ethoxy]ethanol (C11H16O3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-[2-(4-methylphenoxy)ethoxy]ethanol (C11H16O3) [pubchemlite.lcsb.uni.lu]
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